molecular formula C10H15NO2 B1598457 1-Methylamino-3-phenoxy-propan-2-ol CAS No. 39631-73-7

1-Methylamino-3-phenoxy-propan-2-ol

Cat. No. B1598457
CAS RN: 39631-73-7
M. Wt: 181.23 g/mol
InChI Key: QYNFYHMIUAYDRE-UHFFFAOYSA-N
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Description

“1-Methylamino-3-phenoxy-propan-2-ol” is a chemical compound with the molecular formula C10H15NO2 . It is used to redisperse compacted solids such as antiperspirant materials in order to analyze its components .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . Another synthesis method involves KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .


Molecular Structure Analysis

The molecular structure of “1-Methylamino-3-phenoxy-propan-2-ol” consists of a propan-2-ol group attached to a methylamino group and a phenoxy group . The molecular weight of this compound is 181.23 g/mol.

properties

IUPAC Name

1-(methylamino)-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-7-9(12)8-13-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNFYHMIUAYDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389875
Record name 1-Methylamino-3-phenoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylamino-3-phenoxy-propan-2-ol

CAS RN

39631-73-7
Record name 1-Methylamino-3-phenoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2-epoxy-3-phenoxypropane (15 g), in ethanol (50 ml) was added 25-30% methylamine in water (50 ml) and the mixture heated under reflux for 1 h. The ethanol was removed in vacuo and the residue acidified with 2 N hydrochloric acid. The aqueous solution was extracted with ethyl acetate then made alkaline with 2 N sodium hydroxide and extracted into ether. The combined ethereal extracts were dried (Na2SO4), filtered and evaporated to give a semi-solid (14.8 g). The product was distilled in vacuo to give the title compound as white crystals b.p. 110°/0.07 mm, m.p. 74°-77° (9 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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